Dodecabromoterphenyl
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Overview
Description
Dodecabromoterphenyl is a brominated flame retardant with the chemical formula C18H2Br12 and a molecular weight of 1177.05648 g/mol . It is known for its high bromine content, which makes it highly effective in preventing the spread of fire. This compound is used in various applications, including electronics, textiles, and construction materials, to enhance fire resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecabromoterphenyl is typically synthesized through the bromination of terphenyl. The process involves the reaction of terphenyl with bromine in the presence of a catalyst, such as iron or aluminum bromide, under controlled conditions. The reaction is carried out in a solvent like carbon tetrachloride or chloroform, and the temperature is maintained between 50-100°C to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and bromine concentration. The product is then purified through crystallization or distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Dodecabromoterphenyl undergoes several types of chemical reactions, including:
Substitution Reactions: Where bromine atoms can be replaced by other functional groups.
Reduction Reactions: Where bromine atoms are removed, leading to the formation of less brominated derivatives.
Oxidation Reactions: Though less common, these can lead to the formation of brominated phenols.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like hydroxide ions or amines under basic conditions.
Reduction Reactions: Often use reducing agents like zinc dust or sodium borohydride in solvents such as ethanol or methanol.
Oxidation Reactions: May involve oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Major Products Formed
Substitution Reactions: Can yield various brominated derivatives depending on the nucleophile used.
Reduction Reactions: Produce less brominated terphenyls.
Oxidation Reactions: Lead to the formation of brominated phenols and quinones.
Scientific Research Applications
Dodecabromoterphenyl has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems due to its high bromine content.
Mechanism of Action
The flame-retardant properties of dodecabromoterphenyl are primarily due to its high bromine content. When exposed to heat, it releases bromine radicals that interfere with the combustion process by capturing free radicals, thus slowing down or stopping the spread of fire. This mechanism involves the disruption of the radical chain reactions that sustain combustion .
Comparison with Similar Compounds
Similar Compounds
- Hexabromocyclododecane (HBCD)
- Decabromodiphenyl ether (DecaBDE)
- Tetrabromobisphenol A (TBBPA)
Comparison
- Hexabromocyclododecane (HBCD) : HBCD is another brominated flame retardant but has a lower bromine content compared to dodecabromoterphenyl, making it less effective in some applications.
- Decabromodiphenyl ether (DecaBDE) : DecaBDE has a similar bromine content but differs in its chemical structure, leading to different physical and chemical properties.
- Tetrabromobisphenol A (TBBPA) : TBBPA is widely used in electronics but has a lower bromine content and different environmental and health impacts compared to this compound .
This compound stands out due to its high bromine content and effectiveness as a flame retardant, making it a preferred choice in applications requiring high fire resistance.
Properties
CAS No. |
79596-31-9 |
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Molecular Formula |
C18H2Br12 |
Molecular Weight |
1177.1 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-[2,3-dibromo-6-(2,3,4,5,6-pentabromophenyl)phenyl]benzene |
InChI |
InChI=1S/C18H2Br12/c19-4-2-1-3(6-9(21)13(25)17(29)14(26)10(6)22)5(8(4)20)7-11(23)15(27)18(30)16(28)12(7)24/h1-2H |
InChI Key |
KCRQNWFXVRCJKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C(=C(C(=C2Br)Br)Br)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
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